

Elimusertib Potency and Selectivity Profile

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Compound Focus: Elimusertib

CAS No.: 1876467-74-1

Cat. No.: S520491

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Parameter	Value	Experimental Context
ATR Enzyme (IC ₅₀)	7 nM [1] [2] [3]	Time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay [1].
Cellular ATR (IC ₅₀)	36 nM [1]	Inhibition of hydroxyurea-induced H2AX phosphorylation in HT-29 cells [1].
Anti-proliferative (IC ₅₀)	Median: 78 nM [1]	72-96 hour exposure in a panel of 38 human cancer cell lines (CellTiter-Glo or crystal violet assay) [1].

| **Selectivity (IC₅₀)** | **ATM:** 1,420 nM [1] **DNA-PK:** 332 nM [1] **mTOR:** 427 nM (Selectivity Ratio: 61) [1] | Kinase selectivity assessed against a broad panel of 468 kinases [1]. |

Experimental Protocols for Key Assays

The experimental data for **Elimusertib** were generated using the following standardized methodologies.

Enzyme Binding Assay (ATR Affinity)

- Objective:** Determine the binding affinity of **Elimusertib** to the ATR kinase.
- Method:** A **time-resolved fluorescence resonance energy transfer (TR-FRET)**-based competition binding assay was used.

- **Procedure:** The assay measured the ability of **Elimusertib** to displace a fluorescent, ATP-competitive ATR tracer. The emission ratio at 570 nm and 545 nm was used to evaluate binding affinity. Specific activity was confirmed using an in-house kinase panel and a commercial KINOMEScan assay panel [1].

Cellular Mechanistic Assay (Target Engagement)

- **Objective:** Confirm that **Elimusertib** inhibits ATR function in a cellular context.
- **Method:** Measurement of **phospho-Ser139 histone H2AX (γH2AX)** levels.
- **Cell Line:** HT-29 colorectal cancer cells.
- **Procedure:** Cells were treated with hydroxyurea to induce replication stress and subsequent ATR-dependent H2AX phosphorylation. The IC50 value was calculated based on the reduction of γH2AX levels upon treatment with **Elimusertib** [1].

Anti-proliferative Cell Viability Assay

- **Objective:** Evaluate the effect of **Elimusertib** on cancer cell growth.
- **Method:** **CellTiter-Glo Luminescent Cell Viability Assay** or **crystal violet staining**.
- **Procedure:**
 - Plate cells in 96-well plates.
 - After 24 hours, expose cells to a dose range of **Elimusertib** for 72 to 96 hours.
 - Add CellTiter-Glo reagent, which measures ATP content as a proxy for metabolically active cells.
 - Measure luminescent signal. Alternatively, fixed and crystal violet-stained cells can be quantified [1] [4].
- **Data Analysis:** Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

In Vivo Efficacy Studies

- **Objective:** Assess the antitumor activity and tolerability of **Elimusertib** in vivo.
- **Model:** Typically **patient-derived xenograft (PDX)** or cell line-derived xenograft (CDX) models in immunocompromised mice [1] [5] [4].
- **Dosing Regimen:** A common schedule is **50 mg/kg, administered orally, twice daily (b.i.d.), on a 3 days on/4 days off (3on/4off) schedule** [1].
- **Endpoint Measurement:** Tumor volume is calculated and tracked over time. Efficacy is evaluated by the change in tumor volume from baseline, time for tumor volume to double (EFS-2), and objective

response rates (Partial Response, Stable Disease) [5].

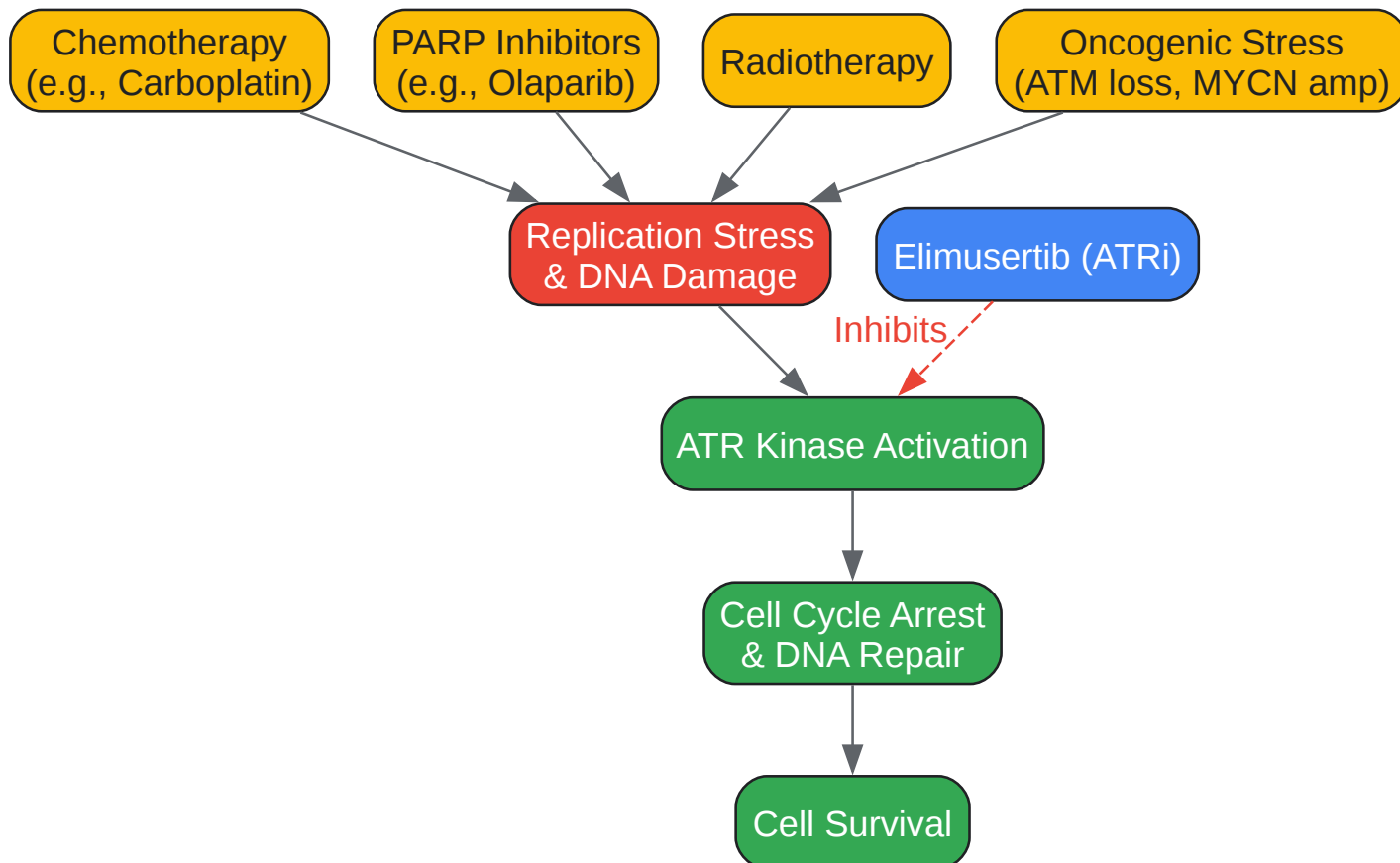
Monotherapy and Combination Efficacy

Elimusertib has shown promising efficacy in diverse preclinical settings, which supports its ongoing clinical investigation.

- **Monotherapy Activity:** As a single agent, **Elimusertib** can cause **complete tumor remission** in some models, such as mantle cell lymphoma. It also shows potent activity in xenograft models of ovarian and colorectal cancer, particularly in models with deficiencies in the DNA damage response (e.g., ATM loss) [1] [5].
- **Rationale for Combination:** ATR inhibition is synthetically lethal with certain DDR deficiencies. Furthermore, by blocking a major DNA repair pathway, **Elimusertib** can prevent cancer cells from recovering from damage induced by other therapies [6].
- **Synergistic Combinations:** Preclinical studies demonstrate strong synergistic antitumor activity when **Elimusertib** is combined with:
 - **DNA-damaging chemotherapy** (e.g., carboplatin) [1].
 - **PARP inhibitors** (e.g., olaparib, niraparib), including in models with intrinsic or acquired PARP inhibitor resistance [1] [5] [6].
 - **Radiotherapy** [1].
 - **Other targeted agents** (e.g., the PI3K inhibitor copanlisib) [5].

The diagram below illustrates the core mechanism of action of **Elimusertib** and the rationale for its synergistic combinations.

Elimusertib inhibits ATR kinase, blocking DNA damage repair and synergizing with other agents.



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Key Considerations for Researchers

- **Predictive Biomarkers:** Sensitivity to **Elimusertib** is enhanced in contexts of **high replication stress**. Preclinical evidence points to potential biomarkers, including **ATM loss/deficiency, TP53 mutations, and specific oncogene amplifications (e.g., MYCN)** or fusion oncoproteins [5] [4].
- **Overcoming Resistance:** A key finding is that **ATR inhibition can re-sensitize tumors to PARP inhibitors** in models that have developed resistance to PARP inhibitors alone, highlighting a promising clinical strategy [5] [6].

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References

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